molecular formula C15H17N3O2 B5665172 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol

Katalognummer B5665172
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: BXYINYBUTMVQPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been shown to have promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Wirkmechanismus

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 works by inhibiting the activity of CDK4/6, which are enzymes that play a critical role in cell cycle progression. By blocking these enzymes, 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 prevents cancer cells from dividing and proliferating, leading to tumor cell death.
Biochemical and Physiological Effects:
2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects on normal cells. It has been shown to selectively target cancer cells, leaving healthy cells unharmed. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has several advantages for use in laboratory experiments. It has been shown to be highly effective in preclinical models of cancer, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Zukünftige Richtungen

There are several future directions for research on 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991. One area of interest is the development of combination therapies that include 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991, as it has been shown to enhance the efficacy of other cancer treatments. Another area of interest is the identification of biomarkers that can predict response to 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991, which could help to personalize cancer treatment. Finally, further research is needed to determine the long-term safety and efficacy of 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 in clinical trials.

Synthesemethoden

The synthesis of 2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 involves several steps, including the reaction of 4-methyl-2-nitrophenol with ethyl 2-bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of reactions involving pyrimidine and morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol 0332991 has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to other therapies. In addition, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-10-14(18-6-8-20-9-7-18)17-15(16-11)12-4-2-3-5-13(12)19/h2-5,10,19H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYINYBUTMVQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.